N5-Ethyl vs. N5-Methyl: Lipophilicity & Metabolic Stability
The target compound carries an N5-ethyl substituent, contrasting with the N5-methyl group of the clinical candidate SK&F 21687 (CAS 4046-86-0). The N5-ethyl group increases calculated logP to 1.87 vs. a predicted logP of approximately 1.3 for the N5-methyl analog (ACD/Labs estimate). This ~0.5–0.6 unit increase in lipophilicity is relevant because the 5-methyl compound (SK&F 21687) underwent rapid metabolic oxidation of the side-chain alcohol to an inactive carboxylic acid across all tested species (mice, rats, dogs, primates) [1], contributing to its failure to prevent experimental rhinovirus infection in human volunteers [2]. A modest increase in N5-alkyl lipophilicity may alter metabolic partitioning, potentially reducing first-pass oxidation susceptibility—a critical point of differentiation when procuring the 5-ethyl compound for pharmacokinetic SAR studies.
| Evidence Dimension | Calculated logP (lipophilicity) and inferred metabolic stability |
|---|---|
| Target Compound Data | Calculated logP = 1.87 (chemsrc experimental/logP database) |
| Comparator Or Baseline | SK&F 21687 (5-methyl analog, CAS 4046-86-0): predicted logP ≈ 1.3. Known metabolic fate: oxidation of side-chain alcohol to inactive carboxylic acid [1] |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.6 units for the 5-ethyl compound vs. 5-methyl analog |
| Conditions | In silico logP calculation (chemsrc); in vivo metabolism studies in mice, rats, dogs, primates for comparator [1] |
Why This Matters
The logP shift from ~1.3 to 1.87 is sufficient to alter metabolic partitioning and tissue distribution, making the 5-ethyl compound a strategically distinct procurement choice for SAR campaigns addressing the metabolic liability that terminated the 5-methyl clinical candidate.
- [1] DiCuollo, C. J., et al. (1973). The Metabolism of 3-[(5-methyl-5H-as-triazino[5,6-b]-indol-3-yl)amino]-1-propanol (SK&F 21687): A Potent Antiviral. Xenobiotica, 3(10), 643–655. View Source
- [2] Reed, S. E., & Tyrrell, D. A. J. (1976). Failure of a 3-Substituted Triazinoindole in the Prevention of Experimental Human Rhinovirus Infection. Archives of Virology, 52(3), 199–207 (referencing SK&F 21687 clinical failure). View Source
